molecular formula C66H95N19O26 B010563 (Glu1)-Fibrinopeptide B (human) CAS No. 103213-49-6

(Glu1)-Fibrinopeptide B (human)

Cat. No. B010563
M. Wt: 1570.6 g/mol
InChI Key: KPBJTGOVJLITON-OECXYHNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Solid-phase synthesis of related peptides has revealed mechanisms by which modifications of the amino terminal acids of certain fibrin-related peptides can enhance specific activities such as the activation rate of plasminogen or the retardation of fibrin polymerization, highlighting the importance of precise molecular arrangements in the function of these peptides (Chibber, Urano, & Castellino, 2009).

Molecular Structure Analysis

Investigations using NMR spectroscopy have provided insights into the spatial structure of (Glu1)-Fibrinopeptide B in various environments. For instance, studies have shown that in water solution with dodecylphosphocholine (DPC) micelles, (Glu1)-Fibrinopeptide B does not exhibit a secondary structure, yet specific fragments can be identified with precise conformations, offering clues into its structural behavior in blood vessels (Blokhin et al., 2015).

Chemical Reactions and Properties

The interaction of (Glu1)-Fibrinopeptide B with transition metals like manganese (II) chloride, cobalt (II) chloride, and gadolinium (III) chloride has been explored, revealing that the peptide’s spatial structure and its chemical properties are significantly influenced by such metals. These interactions can lead to changes in the peptide's structure, which might affect its function in the coagulation process (Faizullina, Blokhin, Kusova, & Klochkov, 2020).

Scientific Research Applications

  • Scientific Field : Biomedicine

    • Application Summary : Glut1 is the main transporter involved in the cellular uptake of glucose into many tissues, and is highly expressed in the brain and in erythrocytes . Glut1 deficiency syndrome is caused mainly by mutations of the SLC2A1 gene, impairing passive glucose transport across the blood–brain barrier .
    • Methods of Application : The research is focusing on small molecules to restore Glut1, metabolic stimulation, and SLC2A1 transfer strategies .
    • Results or Outcomes : Newborn screening, early identification and treatment could minimize the neurodevelopmental disease consequences .
  • Scientific Field : Cancer Research

    • Application Summary : GLUT1 is an important target in cancer treatment because cancer cells upregulate GLUT1, a membrane protein that facilitates the basal uptake of glucose in most cell types, to ensure the flux of sugar into metabolic pathways .
    • Methods of Application : The research is focusing on inhibitory actions on GLUT1 to prevent the increase in glucose uptake by cancer cells .
    • Results or Outcomes : The outcomes of this research are still under investigation .
  • Scientific Field : Immunohistochemistry

    • Application Summary : Antibodies that detect GLUT1 can be used in several scientific applications, including Immunohistochemistry . These antibodies target GLUT1 in Human, Mouse, Rat, and Bovine samples .
    • Methods of Application : The research is focusing on using GLUT1 polyclonal, monoclonal, and recombinant monoclonal antibodies developed in Rabbit, Mouse, and Sheep .
    • Results or Outcomes : The outcomes of this research are still under investigation .
  • Scientific Field : Western Blot

    • Application Summary : GLUT1 antibodies can be used in Western Blot applications . These antibodies target GLUT1 in Human, Mouse, Rat, and Bovine samples .
    • Methods of Application : The research is focusing on using GLUT1 polyclonal, monoclonal, and recombinant monoclonal antibodies developed in Rabbit, Mouse, and Sheep .
    • Results or Outcomes : The outcomes of this research are still under investigation .
  • Scientific Field : Immunocytochemistry

    • Application Summary : GLUT1 antibodies can be used in Immunocytochemistry applications . These antibodies target GLUT1 in Human, Mouse, Rat, and Bovine samples .
    • Methods of Application : The research is focusing on using GLUT1 polyclonal, monoclonal, and recombinant monoclonal antibodies developed in Rabbit, Mouse, and Sheep .
    • Results or Outcomes : The outcomes of this research are still under investigation .
  • Scientific Field : Flow Cytometry

    • Application Summary : GLUT1 antibodies can be used in Flow Cytometry applications . These antibodies target GLUT1 in Human, Mouse, Rat, and Bovine samples .
    • Methods of Application : The research is focusing on using GLUT1 polyclonal, monoclonal, and recombinant monoclonal antibodies developed in Rabbit, Mouse, and Sheep .
    • Results or Outcomes : The outcomes of this research are still under investigation .

Future Directions

Research on (Glu1)-Fibrinopeptide B continues to explore its role in coagulation, wound healing, and potential therapeutic applications. Future studies may focus on elucidating its interactions with other clotting factors, optimizing its stability, and developing targeted therapies based on its mechanism of action .

properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBJTGOVJLITON-OECXYHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H95N19O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583245
Record name L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Glu1)-Fibrinopeptide B (human)

CAS RN

103213-49-6
Record name L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
184
Citations
SG Musharraf, A Bibi, N Shahid, M Najam-ul-Haq… - Chemistry Central …, 2013 - Springer
Background Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization mass spectrometric technique, allowing the analysis of bio-molecules and other macromolecules. …
Number of citations: 12 link.springer.com
VKS Hsiao, YB Zheng, H Betz, B Kiraly, W Yan… - 2010 - asmedigitalcollection.asme.org
We report laser desorption/ionization mass spectrometry using a dye-doped nanoporous polymer matrix. The nanoporous polymer matrix was fabricated through a holographic …
Number of citations: 1 asmedigitalcollection.asme.org
JS Sreeja, A Jyothy, S Sengupta - Genes, 2021 - mdpi.com
Cortical cytoskeletal proteins are significant in controlling various cellular mechanisms such as migration, cell adhesion, intercellular attachment, cellular signaling, exo- and …
Number of citations: 2 www.mdpi.com
PM Angel, K Schwamborn… - PROTEOMICS …, 2019 - Wiley Online Library
Purpose A new method accessing proteins from extracellular matrix by imaging mass spectrometry (ECM IMS) has been recently reported. ECM IMS is evaluated for use in exploring …
Number of citations: 48 onlinelibrary.wiley.com
T Glatter, A Wepf, R Aebersold… - Molecular systems …, 2009 - embopress.org
Protein complexes represent major functional units for the execution of biological processes. Systematic affinity purification coupled with mass spectrometry (AP‐MS) yielded a wealth of …
Number of citations: 294 www.embopress.org
C Cheng, S Liu, D Xiao, J Hollembaek, L Yao… - … of Chromatography B, 2010 - Elsevier
Simple, sensitive and robust liquid chromatography–tandem mass spectrometer (LC–MS/MS) methods were developed and validated for the determination of lipopeptide polymyxins …
Number of citations: 86 www.sciencedirect.com
I Sanchez-De Melo, P Grassi, F Ochoa, J Bolivar… - Journal of …, 2015 - Elsevier
The pharmaceutical market has entered an era in which the production of new therapeutics is being often replaced by “biosimilars”, copies of already commercialized products waiting …
Number of citations: 59 www.sciencedirect.com
R Casadonte, RM Caprioli - Nature protocols, 2011 - nature.com
Archived formalin-fixed paraffin-embedded (FFPE) tissue collections represent a valuable informational resource for proteomic studies. Multiple FFPE core biopsies can be assembled …
Number of citations: 288 www.nature.com
SS Cortezzi, JS Garcia, CR Ferreira… - Analytical and …, 2011 - Springer
A bottom-up label-free mass spectrometric proteomic strategy was used to analyse the protein profiles of the human embryonic secretome. Culture media samples used for embryonic …
Number of citations: 72 link.springer.com
CM Cardoso, SF de Jesus… - Journal of Oral …, 2019 - Wiley Online Library
Objective Malignant salivary gland tumors (MSGTs) present different phenotypic characteristics and various clinical outcomes, which proved to be a diagnostic challenge. Considering …
Number of citations: 10 onlinelibrary.wiley.com

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